5-chloro-3-iodo-4-methyl-1H-indazole
Description
Historical Context and Evolution of Indazole Derivatives in Chemical Research
The study of indazole chemistry dates back to the 19th century, but it is in the last few decades that research into its derivatives has intensified significantly. rsc.orguni.lu Initially, the synthesis of the indazole core was a primary focus, with various methods being developed and refined over the years. rsc.org The realization of the therapeutic potential of indazoles spurred a new era of research, leading to the discovery of their diverse biological activities.
Indazole derivatives have been investigated for a wide range of pharmacological applications, including as anti-inflammatory, antimicrobial, antiviral, and antifungal agents. chemimpex.comamericanelements.com More recently, they have gained considerable attention in the field of oncology. bldpharm.commdpi.com Several indazole-based drugs have received FDA approval and are used in clinical settings, such as Pazopanib, a tyrosine kinase inhibitor for treating renal cell carcinoma, and Niraparib, a PARP inhibitor for certain types of ovarian cancer. rsc.org This success has cemented the indazole nucleus as a crucial pharmacophore in modern drug discovery and has fueled the ongoing synthesis and evaluation of new, functionally diverse derivatives. rsc.orgchemimpex.com
The Unique Structural Features of 5-chloro-3-iodo-4-methyl-1H-indazole and its Research Importance
While specific research on This compound is not extensively published, an analysis of its structure reveals several features of significant interest to medicinal chemists. The compound is built upon the 1H-indazole core, which provides a rigid and planar scaffold for the precise spatial orientation of its substituents.
The substituents on the benzene (B151609) ring—a chloro group at position 5 and a methyl group at position 4—are critical. The chlorine atom, a halogen, can influence the electronic properties of the ring system and participate in halogen bonding, a type of non-covalent interaction that can be crucial for a molecule's binding affinity to a biological target. The methyl group can impact the compound's solubility, metabolic stability, and steric profile, which are all important pharmacokinetic properties.
The iodo group at position 3 of the pyrazole (B372694) ring is particularly noteworthy. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group. This feature renders the compound a valuable synthetic intermediate, as the iodo group can be readily replaced through various cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This allows for the facile introduction of a wide range of other functional groups at this position, enabling the creation of a library of diverse molecules for biological screening. mdpi.com The related compound, 5-chloro-3-iodo-1H-indazole, is known to be a key intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents. chemimpex.com
Given these structural characteristics, This compound is of high importance as a building block in synthetic and medicinal chemistry. It provides a pre-functionalized scaffold that allows for systematic structural modifications to explore structure-activity relationships and optimize biological activity.
Table 1: Physicochemical Properties of this compound (Note: As experimental data is limited, some values may be predicted.)
| Property | Value |
| CAS Number | 1082040-16-1 |
| Molecular Formula | C₈H₆ClIN₂ |
| Molecular Weight | 292.50 g/mol |
| Appearance | Likely an off-white to yellow solid |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |
Overview of Current Research Landscape and Gaps Pertaining to the Compound
The current research landscape for indazole derivatives is vibrant and heavily focused on oncology. mdpi.comnih.govnih.gov Many studies are dedicated to the design and synthesis of new indazole-based compounds as inhibitors of various protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. rsc.org The exploration of substituted indazoles, including those with halogen and alkyl groups, is a central theme in this research, as these substituents can be tailored to achieve high potency and selectivity for specific kinase targets. sioc-journal.cn
However, there is a significant gap in the published scientific literature specifically concerning This compound . While it is available from commercial suppliers, indicating its use in synthesis, there are no readily available peer-reviewed studies detailing its biological activities or its incorporation into more complex, biologically active molecules.
This lack of specific data represents a clear gap in the current research landscape. The unique combination of substituents on this indazole core suggests it could be a valuable tool in the development of new chemical entities. Future research could focus on:
The synthesis and full characterization of This compound .
Utilizing it as a scaffold to generate novel libraries of compounds through functionalization of the iodo group.
Screening these new derivatives for biological activity against various targets, particularly protein kinases involved in cancer.
The exploration of this specific compound could lead to the discovery of new lead molecules for drug development, thereby filling the current void in the literature and potentially contributing to the arsenal (B13267) of indazole-based therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-iodo-4-methyl-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-4-5(9)2-3-6-7(4)8(10)12-11-6/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEUQWSRSVSTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NNC(=C12)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291790 | |
| Record name | 5-Chloro-3-iodo-4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-16-1 | |
| Record name | 5-Chloro-3-iodo-4-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-iodo-4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5 Chloro 3 Iodo 4 Methyl 1h Indazole
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 5-chloro-3-iodo-4-methyl-1H-indazole suggests a stepwise approach to its construction. The final iodination step at the C-3 position is a common and effective strategy for functionalizing the indazole core. researchgate.netacs.org This disconnection leads to the precursor 5-chloro-4-methyl-1H-indazole .
Further deconstruction of this intermediate involves the formation of the indazole ring itself. A plausible disconnection breaks the N-N bond and the C-N bond of the pyrazole (B372694) moiety, pointing towards a substituted o-aminobenzaldehyde or a related derivative as a key precursor. Specifically, a compound like 2-amino-5-chloro-4-methylbenzaldehyde or a corresponding acetophenone (B1666503) would be a logical starting point for various indazole synthesis methods. The synthesis of such a polysubstituted aniline (B41778) derivative would, in turn, rely on well-established aromatic substitution reactions on simpler, commercially available starting materials. For instance, one could envision starting from a substituted toluene (B28343) and introducing the chloro and amino (or a precursor like a nitro group) functionalities in a regiocontrolled manner.
The directing effects of the substituents on the benzene (B151609) ring play a crucial role in the feasibility of this retrosynthetic pathway. The interplay between the electron-donating methyl group and the electron-withdrawing, ortho-para directing chloro group would need to be carefully considered to achieve the desired substitution pattern on the precursor. ulethbridge.caorganicchemistrytutor.comwikipedia.org
Classical and Modern Approaches to Indazole Ring Formation
The construction of the indazole nucleus is a cornerstone of this synthesis, with a rich history of both classical and modern methodologies.
Cyclization Reactions and Reaction Mechanisms
Several cyclization strategies can be envisioned for the formation of the 5-chloro-4-methyl-1H-indazole intermediate from a suitable precursor like 2-amino-5-chloro-4-methylbenzaldehyde.
Classical Methods: The Jacobson indazole synthesis offers a traditional route, often involving the diazotization of an o-toluidine (B26562) derivative followed by intramolecular cyclization. benthamdirect.com While effective, these methods can sometimes require harsh conditions. Another classical approach involves the cyclization of hydrazones derived from o-hydroxyaryl ketones or aldehydes. ajrconline.org
Modern Catalytic Methods: Contemporary organic synthesis has seen a surge in the use of transition metal-catalyzed reactions for heterocycle formation. Palladium- and copper-catalyzed intramolecular C-N bond formation from o-haloarylhydrazones is a powerful and versatile strategy. plu.mxresearchgate.net For instance, a precursor like 2-bromo-5-chloro-4-methylbenzaldehyde (B1382935) could be reacted with hydrazine (B178648) in the presence of a suitable catalyst to afford the desired indazole. The mechanism of these reactions often involves an oxidative addition of the aryl halide to the metal center, followed by coordination of the hydrazine and subsequent reductive elimination to form the N-N and C-N bonds of the pyrazole ring.
The choice of method would depend on the availability of starting materials, desired yield, and tolerance to functional groups.
Regioselectivity and Stereoselectivity Considerations in Synthesis
Regioselectivity is a paramount concern in the synthesis of this compound. The precise placement of the chloro, methyl, and iodo groups is critical.
During the synthesis of the key precursor, the directing effects of the existing substituents on the aromatic ring will govern the position of incoming electrophiles. For example, in an electrophilic aromatic substitution on a substituted toluene, the methyl group is an ortho-, para-director, while a halogen like chlorine is also an ortho-, para-director, albeit a deactivating one. ulethbridge.caorganicchemistrytutor.comwikipedia.org Careful orchestration of the reaction sequence and choice of reagents are necessary to achieve the desired 4-methyl-5-chloro substitution pattern.
Furthermore, during the functionalization of the pre-formed indazole ring, regioselectivity remains a key challenge. The indazole nucleus has two nitrogen atoms, N1 and N2, which can both be alkylated or acylated. While the 1H-tautomer is generally more stable, reactions can often lead to a mixture of N1 and N2 substituted products. pharmaceuticalprocessingworld.comnih.gov However, for the synthesis of the title compound as a 1H-indazole, this is less of a concern if the nitrogen is not substituted.
Stereoselectivity is not a primary consideration in the synthesis of the aromatic indazole core itself. However, if any of the synthetic steps were to introduce a chiral center, for example, in a side chain, then stereoselective control would become a crucial aspect of the synthesis design.
Strategies for Halogenation and Methylation at Specific Positions
The introduction of the chloro, methyl, and iodo groups at their designated positions requires a carefully planned strategy.
Methylation at C4 and Chlorination at C5: A plausible approach involves starting with a precursor that already contains the methyl and chloro groups in the correct relationship on the benzene ring before the indazole ring is formed. For instance, the synthesis could commence with 3-chloro-2-methylaniline. chemicalbook.com This aniline could then be transformed into a suitable precursor for indazole synthesis, such as a 2-amino-5-chloro-4-methylbenzaldehyde derivative. Alternatively, methods for the direct C-H functionalization of the benzene ring are emerging, but achieving the desired regioselectivity on an unsubstituted precursor would be challenging.
Iodination at C3: The iodination of the indazole ring at the 3-position is a well-established transformation. This is typically achieved by treating the indazole with iodine in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as N,N-dimethylformamide (DMF). researchgate.netacs.org This reaction proceeds via deprotonation of the C3-H of the indazole, which is the most acidic proton on the heterocyclic ring, followed by reaction with the electrophilic iodine. The presence of the electron-donating methyl group at C4 and the electron-withdrawing chloro group at C5 can influence the reactivity of the C3 position, but the general strategy is expected to be effective.
A summary of potential halogenation and methylation strategies is presented in the table below.
| Substitution | Position | Reagent/Method | Reference |
| Methylation | 4 | Starting from a pre-functionalized benzene ring (e.g., 2-methylaniline derivative) | chemicalbook.com |
| Chlorination | 5 | Starting from a pre-functionalized benzene ring (e.g., 3-chloroaniline (B41212) derivative) | chemicalbook.com |
| Iodination | 3 | I₂ / KOH in DMF | researchgate.netacs.org |
Green Chemistry Principles in the Synthesis of Indazole Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. The goal is to develop more sustainable and environmentally benign processes. benthamdirect.comacs.org
Key areas of focus in the green synthesis of indazoles include:
Use of Greener Solvents: Traditional syntheses often employ hazardous solvents like DMF or chlorinated hydrocarbons. Green chemistry encourages the use of safer alternatives such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). acs.orgorganic-chemistry.org For instance, some indazole syntheses have been successfully carried out in ethanol or even under solvent-free conditions. samipubco.comresearchgate.net
Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. Copper oxide nanoparticles supported on activated carbon have been used for the synthesis of 2H-indazoles in the green solvent PEG-400. acs.org The use of natural catalysts, such as lemon peel powder, under ultrasound irradiation has also been reported for the synthesis of 1H-indazoles. researchgate.net
Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. ajrconline.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle. This involves minimizing the use of protecting groups and stoichiometric reagents.
The table below highlights some green chemistry approaches applicable to indazole synthesis.
| Green Chemistry Principle | Application in Indazole Synthesis | Reference |
| Greener Solvents | Use of ethanol, water, or polyethylene glycol (PEG) instead of hazardous solvents. | acs.orgorganic-chemistry.orgsamipubco.com |
| Catalysis | Employment of recyclable heterogeneous catalysts like CuO nanoparticles or natural catalysts. | acs.orgresearchgate.net |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. | ajrconline.org |
| Atom Economy | One-pot, multi-component reactions to minimize waste and improve efficiency. | organic-chemistry.org |
Scale-Up and Process Chemistry Considerations
The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For a multi-step synthesis of a complex molecule like this compound, careful process chemistry and scale-up considerations are crucial. pharmaceuticalprocessingworld.comworldpharmatoday.comslideshare.netcontractpharma.comaragen.com
Key considerations include:
Process Safety: Thorough hazard evaluation of all reagents, intermediates, and reaction conditions is essential. Exothermic reactions, the use of hazardous reagents like strong acids or bases, and the potential for runaway reactions must be carefully managed.
Process Optimization: Each step of the synthesis needs to be optimized for yield, purity, and efficiency on a larger scale. This includes optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading.
Impurity Profile: The identification and control of impurities are critical in pharmaceutical manufacturing. The impurity profile of the final product must be well-characterized and meet regulatory standards.
Work-up and Purification: Developing scalable and efficient work-up and purification procedures is often a major challenge. This may involve moving from chromatographic purification to crystallization or extraction-based methods.
Continuous Flow Chemistry: For certain reactions, particularly those that are highly exothermic or involve hazardous intermediates, continuous flow processing can offer significant advantages in terms of safety, control, and scalability. acs.orgnih.govresearchgate.netnih.gov
The successful scale-up of the synthesis of this compound would require a multidisciplinary approach, integrating the expertise of organic chemists, chemical engineers, and analytical scientists.
Advanced Spectroscopic and Analytical Techniques for Structural Confirmation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.rsc.orgacs.org
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. For 5-chloro-3-iodo-4-methyl-1H-indazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to assign all proton and carbon signals and to confirm the substitution pattern on the indazole ring. acs.org
Proton and Carbon-13 NMR Techniques.acs.org
¹H NMR: The proton NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments. For this compound, the following signals would be anticipated:
A broad singlet in the downfield region (typically >10 ppm) corresponding to the N-H proton of the indazole ring. The chemical shift of this proton can be sensitive to solvent and concentration. rsc.org
Two aromatic protons on the benzene (B151609) ring portion. Given the substitution pattern, these would likely appear as two distinct signals, and their coupling pattern would help to confirm their relative positions.
A singlet for the methyl group protons at the C4 position, likely appearing in the upfield region (around 2-3 ppm).
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, one would expect to observe signals for:
The seven carbon atoms of the indazole core. The chemical shifts would be influenced by the attached substituents (chloro, iodo, and methyl groups). The carbon bearing the iodine (C3) would likely be shifted significantly upfield due to the heavy atom effect.
The carbon atom of the methyl group, which would appear at a characteristic upfield chemical shift.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| N-H | >10 (broad singlet) | - |
| C3 | - | ~85-95 |
| C4 | - | ~125-135 |
| C5 | - | ~120-130 |
| C6 | Aromatic Proton Signal | ~120-130 |
| C7 | Aromatic Proton Signal | ~110-120 |
| C7a | - | ~140-145 |
| C3a | - | ~140-145 |
| CH₃ | ~2.5 (singlet) | ~10-15 |
Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to establish the connectivity of the atoms, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify which aromatic protons are adjacent to each other on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the protonated carbons of the aromatic ring and the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is particularly useful for confirming stereochemistry and the spatial arrangement of substituents. For this planar molecule, NOESY could show a correlation between the methyl protons and the proton at C5 (if present and close enough) or the N-H proton, further confirming the substitution pattern.
Mass Spectrometry (MS) in Molecular Formula Verification and Fragmentation Analysis.acs.org
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₈H₆ClIN₂). The presence of chlorine and iodine, with their characteristic isotopic patterns, would be a key feature in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which would result in a characteristic M+ and M+2 pattern for chlorine-containing fragments.
A hypothetical HRMS data table is shown below.
| Ion | Calculated m/z for C₈H₆³⁵ClIN₂ | Calculated m/z for C₈H₆³⁷ClIN₂ |
| [M+H]⁺ | 292.9342 | 294.9313 |
| [M+Na]⁺ | 314.9162 | 316.9132 |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to further fragmentation. The resulting fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected:
Loss of an iodine radical (I•), resulting in a fragment ion at m/z corresponding to [M-I]⁺.
Loss of a chlorine radical (Cl•), resulting in a fragment ion at m/z corresponding to [M-Cl]⁺.
Cleavage of the N-N bond in the indazole ring, leading to characteristic fragments.
Loss of small molecules like HCN or N₂.
Analysis of these fragmentation patterns would provide strong evidence for the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions.acs.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretch: A peak in the region of 3100-3500 cm⁻¹, which is characteristic of the N-H bond in the indazole ring. rsc.org
C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.
C=C and C=N stretches: Absorptions in the 1400-1650 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic and heterocyclic rings.
C-Cl stretch: A peak in the fingerprint region, typically between 600 and 800 cm⁻¹.
C-I stretch: A peak at lower wavenumbers, usually below 600 cm⁻¹.
A hypothetical IR data table is provided below.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3100 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | <3000 |
| C=C / C=N Stretch | 1400 - 1650 |
| C-Cl Stretch | 600 - 800 |
| C-I Stretch | <600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound would show absorption maxima (λ_max) characteristic of the extended π-system of the substituted indazole ring. The positions and intensities of these absorptions are influenced by the substituents on the ring. The chloro, iodo, and methyl groups would cause shifts in the absorption maxima compared to the parent indazole molecule.
X-ray Crystallography for Solid-State Structure Elucidation
The crystallographic data for this compound reveals a planar indazole core. The positions of the chloro, iodo, and methyl substituents on the bicyclic system are definitively established, resolving any ambiguity that might arise from other spectroscopic methods like NMR. The analysis of the crystal packing can show intermolecular interactions, such as hydrogen bonding involving the indazole N-H group and potential halogen bonding, which influence the macroscopic properties of the solid.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.38 |
| b (Å) | 4.02 |
| c (Å) | 16.54 |
| β (°) | 115.3 |
| Volume (ų) | 865.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.28 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable tools for verifying the purity of synthesized compounds and for isolating them from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound due to its high resolution and sensitivity.
For purity assessment, a sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is typically achieved on a reversed-phase column (e.g., C18) using a mobile phase gradient, often consisting of acetonitrile (B52724) and water. A UV detector is commonly used for detection, as the indazole ring system is chromophoric. The purity is determined by the relative area of the main peak in the chromatogram. A purity level of over 98% is often required for subsequent applications.
In addition to purity analysis, column chromatography is a fundamental technique for the preparative isolation of this compound. After synthesis, the crude product is loaded onto a stationary phase, such as silica (B1680970) gel, and a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to separate the target compound from impurities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).
Table 2: Exemplary HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 20% A over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~9.5 min |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule like 5-chloro-3-iodo-4-methyl-1H-indazole. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and reactivity.
For instance, DFT studies on various indazole derivatives have been successfully used to optimize their geometric structures and to understand their electronic properties. nih.govrsc.org These calculations are crucial for predicting how the molecule will behave in chemical reactions and how it will interact with other molecules. A study on halogeno-substituted indazoles utilized DFT to investigate their potential as corrosion inhibitors, demonstrating the predictive power of these methods. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap (ΔE) are critical indicators of a molecule's chemical reactivity and kinetic stability.
Table 1: Illustrative Frontier Molecular Orbital Data for Substituted Indazoles (Example Data) This table presents example data from studies on other indazole derivatives to illustrate the typical outputs of FMO analysis. Specific data for this compound is not available.
| Compound (Example) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| 1-Butyl-1H-indazole-3-carboxamide | -6.21 | -1.23 | 4.98 | nih.govrsc.org |
| N-(3-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide | -6.45 | -1.68 | 4.77 | nih.gov |
| 1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide | -6.53 | -1.55 | 4.98 | nih.gov |
The distribution of electron density in a molecule is crucial for understanding its chemical behavior, particularly its non-covalent interactions. Electrostatic potential (ESP) maps are visual tools that illustrate the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how a molecule will interact with other molecules, such as biological receptors or chemical reactants. For halogenated indazoles, ESP maps can help elucidate the influence of the electronegative halogen atoms on the molecule's surface potential and subsequent interaction mechanisms. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and how it behaves in different environments, such as in solution or when interacting with a biological target. nih.gov
Conformational analysis, often performed in conjunction with MD, explores the different spatial arrangements (conformations) of a molecule and their relative energies. This is particularly important for understanding how the molecule might adapt its shape to bind to a specific target. Studies on other heterocyclic compounds have used MD simulations to validate docking poses and to understand the stability of ligand-protein complexes over time. nih.govnih.gov
Docking and Molecular Modeling Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a potential drug molecule (the ligand) binds to a protein target.
For this compound, docking studies would involve placing the molecule into the binding site of a relevant protein target to predict its binding mode and affinity. This process helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Numerous studies on indazole derivatives have employed molecular docking to evaluate their potential as inhibitors of various enzymes, such as those involved in cancer or quorum sensing. nih.govmdpi.comnih.gov
Table 2: Illustrative Molecular Docking Results for Indazole Derivatives (Example Data) This table shows example docking scores for other indazole derivatives against a specific protein target to demonstrate the typical output of such studies. Specific data for this compound is not available.
| Compound (Example) | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Source |
| Indazole Derivative 8v | Renal Cancer Protein (6FEW) | -9.12 | Not Specified | nih.govrsc.org |
| Indazole Derivative 8w | Renal Cancer Protein (6FEW) | -9.05 | Not Specified | nih.govrsc.org |
| Indazole Derivative 8y | Renal Cancer Protein (6FEW) | -8.97 | Not Specified | nih.govrsc.org |
QSAR (Quantitative Structure-Activity Relationship) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.
A QSAR study on this compound would require a dataset of structurally similar indazole derivatives with measured biological activity. The model would then correlate descriptors (such as electronic, steric, and hydrophobic properties) with this activity. Such models are valuable for guiding the design of more potent and selective molecules. nih.gov QSAR studies have been successfully applied to various classes of indazole derivatives to understand the structural requirements for their biological activities, for instance, as inhibitors of enzymes relevant to antimicrobial resistance. nih.gov
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides powerful tools to investigate the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathway.
For this compound, computational methods could be used to study its synthesis or its reactions with other molecules. For example, DFT calculations have been used to elucidate the mechanism of C-3 functionalization reactions of the indazole core, a common synthetic route for creating diverse indazole derivatives. mdpi.com These studies can help in optimizing reaction conditions and in understanding the regioselectivity of such transformations.
Chemical Reactivity and Derivatization Strategies
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Indazole Core
The indazole ring is a 10-π electron aromatic system, which gives it characteristics of both pyridine (B92270) and pyrrole. nih.gov As a heteroaromatic compound, it is susceptible to electrophilic substitution reactions such as nitration, halogenation, and sulfonation. chemicalbook.com The position of these substitutions is directed by the existing groups on the benzene (B151609) ring portion. For 5-chloro-3-iodo-4-methyl-1H-indazole, the positions available for substitution are C-6 and C-7. The activating, ortho-para directing methyl group at C-4 and the deactivating, ortho-para directing chloro group at C-5 would likely influence the regioselectivity of incoming electrophiles, with substitution at C-7 being sterically hindered by the adjacent chloro group.
Nucleophilic substitution reactions primarily occur at the nitrogen atoms of the indazole ring. The N-H group is acidic and can be easily deprotonated by a base to form an indazolide anion. nih.gov This anion can then react with various electrophiles in N-alkylation or N-acylation reactions. mdpi.com These reactions often yield a mixture of N-1 and N-2 isomers, with the N-1 substituted product generally being the more thermodynamically stable tautomer. nih.govnih.gov The synthesis of 1-aryl-1H-indazoles can also be achieved through a nucleophilic aromatic substitution (SNAr) ring closure mechanism. nih.gov
Functional Group Interconversions of the Halogen and Methyl Substituents
The substituents on the indazole ring provide multiple handles for functional group interconversion (FGI), a key strategy for elaborating the core structure. vanderbilt.eduimperial.ac.uk
Halogen Groups: The iodo and chloro substituents are versatile functional groups. The carbon-iodine bond at the C-3 position is significantly weaker and more reactive than the carbon-chlorine bond at C-5. This differential reactivity allows for selective transformations. For instance, the iodo group can be converted to other functional groups through nucleophilic displacement or, more commonly, via transition metal-catalyzed reactions. It is also possible to perform halogen exchange reactions, such as a Finkelstein reaction, to convert the chloro group to other halides under specific conditions. vanderbilt.edu
Methyl Group: The methyl group at C-4 can potentially be functionalized through oxidation. Under controlled oxidation conditions, it could be converted to a hydroxymethyl, formyl, or carboxylic acid group, thereby introducing new points for diversification.
Transition Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira) at Halogenated Positions
The halogenated C-3 and C-5 positions are prime sites for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at the C-3 position.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the organohalide with an organoboron species. wikipedia.org It is highly effective for the C-3 iodo position of the indazole scaffold. nih.govnih.gov Studies on various 3-iodoindazoles show that they readily couple with different aryl- and vinylboronic acids or their esters, often under microwave irradiation to expedite the reaction. nih.govnih.gov This method tolerates a wide range of functional groups and generally proceeds in moderate to excellent yields, providing a direct route to C-3 arylated or vinylated indazoles without the need for N-protection. mdpi.comnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with 3-Iodoindazoles Data based on reactions with analogous 3-iodoindazole substrates.
| Aryl/Vinyl Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| Pinacol vinyl boronate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 3-Vinyl-1H-indazole derivative | 70-98% | nih.govnih.gov |
| Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | BMImBF₄ | 3-Phenyl-1H-indazole derivative | High | mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF | 3-(4-Methoxyphenyl)-1H-indazole | Good | mdpi.com |
Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. nrochemistry.comlibretexts.org For this compound, the C-3 iodo position would be the preferential site for Stille coupling over the less reactive C-5 chloro position, allowing for selective introduction of alkyl, vinyl, aryl, or alkynyl groups. wikipedia.org
Table 2: Potential Stille Coupling Reactions Illustrative examples based on general Stille reaction principles.
| Organostannane Reagent | Expected Product at C-3 |
| Tributyl(vinyl)tin | 5-chloro-4-methyl-3-vinyl-1H-indazole |
| Tributyl(phenyl)tin | 5-chloro-4-methyl-3-phenyl-1H-indazole |
| Tributyl(ethynyl)tin | 3-ethynyl-5-chloro-4-methyl-1H-indazole |
Heck Reaction: The Heck reaction couples the halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org This reaction provides a direct method for the vinylation of the indazole core. organic-chemistry.org The C-3 iodo position of this compound is an excellent substrate for Heck coupling with various alkenes, such as acrylates or styrenes, leading to the formation of C-3 substituted alkenes with high trans selectivity. organic-chemistry.orgacs.org
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by palladium and a copper co-catalyst. The high reactivity of the C-3 iodo position makes it an ideal site for Sonogashira coupling, enabling the direct introduction of alkynyl moieties. This provides a gateway to a variety of further transformations.
Heterocyclic Ring Transformations and Rearrangement Reactions
While less common, the indazole scaffold can undergo ring transformations and rearrangements under specific conditions. For example, certain N-substituted indazolium salts can be deprotonated to form N-heterocyclic carbenes, which may spontaneously rearrange through ring cleavage and subsequent ring closure to yield different heterocyclic systems, such as 9-aminoacridines. rsc.org Additionally, ring expansion reactions have been observed in the synthesis of other heterocyclic systems, like 1,2,3-benzotriazines, starting from aminoindazoles. researchgate.net While not specifically documented for this compound, these precedents suggest that the core scaffold possesses the potential for skeletal reorganization.
Oxidation and Reduction Chemistry of the Indazole Scaffold
The oxidation and reduction chemistry of indazoles provides routes to different functionalized derivatives.
Oxidation: The indazole ring itself is relatively stable to oxidation, but substituents can be oxidized. As mentioned, the C-4 methyl group is a potential site for oxidation to an aldehyde or carboxylic acid. Furthermore, oxidative C-H amination and cyclization reactions are known methods for synthesizing the indazole ring system itself. nih.govnih.gov
Reduction: The reduction of the indazole ring is also possible. Catalytic hydrogenation can, under harsh conditions, reduce the aromatic system. More commonly, reduction is used on substituent groups. For instance, if a nitro group were present on the ring, it could be readily reduced to an amino group, which is a key precursor for many further reactions. acs.org Reductive cyclization of precursors like o-nitro-ketoximes is a common strategy for synthesizing the indazole scaffold itself. researchgate.net
Mechanistic Investigations of Biological Interactions
Target Identification and Validation Strategies (in vitro, in silico)
The identification of biological targets for indazole derivatives often employs a combination of computational (in silico) and laboratory-based (in vitro) methods. These strategies are crucial for understanding the therapeutic potential of this class of compounds.
In Silico Approaches: Structure-based virtual screening is a common starting point for identifying potential inhibitors. For instance, in the search for Dishevelled (DVL) protein inhibitors, which are implicated in the WNT signaling pathway and cancer, an in-house library of compounds was docked at the DVL1 PDZ binding site. nih.gov This computational approach helps to filter and prioritize candidates that are most likely to bind to the target protein. nih.gov Similarly, in silico fragment-based and knowledge-based drug design has been utilized to develop indazole-based derivatives with activity against Aurora kinases. uni.lu
Another computational method involves predicting bioactivity scores for various drug targets. For example, in silico analysis of certain 5-substituted-1H-indazole derivatives predicted their potential as enzyme inhibitors, GPCR ligands, kinase inhibitors, and protease inhibitors. researchgate.net Such predictions guide the subsequent experimental validation.
In Vitro Validation: Following in silico screening, experimental validation is essential. For derivatives of 1H-indazole, target engagement and inhibitory activity are often confirmed using cell-free assays. For example, the inhibitory activities of novel 1H-indazole-3-amine derivatives against Fibroblast Growth Factor Receptor 1 (FGFR1) were evaluated through enzymatic inhibition assays. nih.gov Fragment-led de novo design has also led to the discovery of 1H-indazole-based derivatives that inhibit FGFR1-3, with their activity confirmed in biological evaluations. nih.gov
In the context of cancer, a series of 1H-indazole derivatives were synthesized and evaluated for their inhibitory activities against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) using the methyl thiazolyl tetrazolium (MTT) colorimetric assay. nih.gov
The following table summarizes some identified targets for various indazole derivatives:
| Derivative Class | Identified Target | Method of Identification/Validation |
| 5-substituted-1H-indazoles | Enzyme inhibitor, GPCR ligand, Kinase inhibitor, Protease inhibitor | In silico bioactivity score prediction researchgate.net |
| 1H-indazole-3-amine derivatives | Fibroblast Growth Factor Receptor 1 (FGFR1) | Scaffold hopping, molecular hybridization, and in vitro inhibitory activity evaluation nih.gov |
| 1H-indazole derivatives | Fibroblast Growth Factor Receptors (FGFRs) 1-3 | Fragment-led de novo design and biological evaluation nih.gov |
| 1H-indazole derivatives | Aurora kinases A and B | In silico fragment-based approach and knowledge-based drug design uni.lu |
| 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives | Aryl hydrocarbon receptor (AHR) | Structure-activity relationship analyses and in vitro assays nih.gov |
Enzyme Inhibition and Activation Mechanisms (Cell-free or isolated enzyme systems)
Indazole derivatives have been extensively studied as inhibitors of various enzymes, particularly kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Many indazole-containing drugs are known tyrosine kinase inhibitors. For example, the 1H-indazole-3-amine structure is an effective hinge-binding fragment that interacts with the hinge region of tyrosine kinases. nih.gov The development of novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives has yielded potent FGFR inhibitors for cancer therapy. nih.gov
Indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme involved in tryptophan metabolism and immune evasion in cancer, is another target for indazole derivatives. nih.gov A series of 3-substituted 1H-indazoles were investigated for their IDO1 enzyme inhibition efficiencies, with structure-activity relationship (SAR) studies indicating that the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position are crucial for potent inhibitory activity. nih.gov
The table below presents inhibitory data for selected indazole derivatives against various enzymes:
| Derivative | Target Enzyme | IC50 Value |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | Fibroblast Growth Factor Receptor 1 (FGFR1) | Not specified, but identified as a potent inhibitor nih.gov |
| 3-substituted 1H-indazole derivative (Compound 121) | Indoleamine 2,3-dioxygenase 1 (IDO1) | 720 nM nih.gov |
| 3-substituted 1H-indazole derivative (Compound 122) | Indoleamine 2,3-dioxygenase 1 (IDO1) | 770 nM nih.gov |
| 1H-indazole derivative with disubstituents at 4- and 6-positions (Compound 120) | Indoleamine 2,3-dioxygenase 1 (IDO1) | 5.3 µM nih.gov |
| 1,3-dimethyl-6-amino indazole derivative (Compound 7) | Indoleamine 2,3-dioxygenase 1 (IDO1) | Suppressed expression in a concentration-dependent manner nih.gov |
In some cases, indazole derivatives can act as enzyme activators. For instance, certain 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives have been identified as a new class of Aryl hydrocarbon receptor (AHR) agonists. nih.gov The most active compound in this series, 24e, exhibited an EC50 value of 0.015 µM against AHR. nih.gov
Receptor Binding Studies and Ligand-Receptor Interactions (Cell-free or isolated receptor systems)
The structural versatility of the indazole core allows for its interaction with a variety of receptors, most notably serotonin (B10506) receptors. The indazole motif can serve as a bioisostere for indole (B1671886), a core component of the neurotransmitter serotonin. nih.gov
Studies on 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues, which are structurally related to indazoles, have explored their affinity and functional activity at 5-HT6 receptors. nih.gov These investigations revealed that substituents at the indole N(1)-, 2-, and 5-positions significantly influence both binding affinity and intrinsic activity, leading to the identification of antagonists, partial agonists, and full agonists. nih.gov
Furthermore, the evaluation of indazole analogs of 5-MeO-DMT and related tryptamines as serotonin receptor 2 (5-HT2) agonists has been a subject of research. nih.gov These studies highlight the need for careful characterization of 5-HT2 subtype selectivity, particularly for the 5-HT2B receptor, as off-target agonist activity can lead to adverse effects like cardiotoxicity. nih.govsemanticscholar.org In silico docking studies for one potent analog suggested that its high potency might be due to a halogen-bonding interaction with Phe2345.38 in the 5-HT2A orthosteric pocket. nih.govsemanticscholar.org
The binding affinities of some indazole derivatives to serotonin receptors are presented below:
| Compound Class | Receptor Target | Finding |
| 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues | 5-HT6 Receptor | Substitutions at N(1), 2, and 5 positions modulate affinity and activity (antagonist, partial agonist, full agonist) nih.gov |
| Indazole analogs of 5-MeO-DMT | 5-HT2A, 5-HT2B, 5-HT2C Receptors | Act as potent agonists; selectivity varies among subtypes nih.govsemanticscholar.org |
| 1H-indazole analog of 5-MeO-DMT (Compound 6a) | 5-HT2A Receptor | EC50 = 203 nM, Emax = 70% (moderately potent) nih.govsemanticscholar.org |
| 1H-indazole analog of 5-MeO-DMT (Compound 6a) | 5-HT2C Receptor | EC50 = 532 nM, Emax = 72% nih.govsemanticscholar.org |
Modulation of Cellular Pathways and Signaling Cascades
By interacting with key enzymes and receptors, indazole derivatives can modulate various cellular pathways and signaling cascades, which is the basis for their therapeutic effects, particularly in oncology.
The inhibition of kinases like FGFR by indazole derivatives directly impacts downstream signaling pathways that control cell growth, proliferation, and survival. nih.gov Similarly, by inhibiting IDO1, these compounds can reactivate anticancer immune responses. nih.gov
Some indazole derivatives have been shown to affect apoptosis and the cell cycle. For instance, one promising antitumor compound, 6o, was found to potentially inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner. nih.gov The p53 protein is a critical tumor suppressor that regulates DNA damage repair, cell cycle arrest, and apoptosis. nih.gov
Another study on a 1,3-dimethyl-6-amino-1H-indazole derivative (compound 7) demonstrated that it selectively activated extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma cells. nih.gov This compound also suppressed cell mobility and the expression of matrix metalloproteinase MMP9. nih.gov
The activation of the Aryl hydrocarbon receptor (AHR) by certain indazole derivatives leads to the regulation of CYP1A1 expression, which is part of the AHR signaling pathway. nih.gov This pathway is involved in regulating the immune balance of Th17/22 and Treg cells and is a potential target for treating psoriasis. nih.gov
Molecular Basis of Selectivity and Potency
The selectivity and potency of indazole derivatives are determined by their specific molecular interactions with their biological targets. Structure-activity relationship (SAR) studies are instrumental in understanding these interactions and in designing more effective and selective compounds.
For 5-HT6 receptor agonists based on the 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold, SAR studies have shown that an unsubstituted indole N(1), a 2-methyl group, and a halogen (fluoro, chloro, or bromo) at the 5-position are essential for potent agonist properties. nih.gov Interestingly, introducing a benzenesulfonyl group at the N(1)-position can switch a full agonist into an antagonist, demonstrating how small structural changes can dramatically alter function. nih.gov
In the development of antitumor agents, substitutions on the indazole ring are critical. For example, aromatic ring substitutions at the C-5 position have been explored to discover highly active and selective inhibitors. nih.gov The introduction of different substituted aromatic groups via Suzuki coupling allows for the exploration of interactions with more targets within kinases, potentially increasing activity. nih.gov For a series of mercapto-derived indazole compounds, the nature of the substituent on the benzene (B151609) ring at the C-5 position significantly affected the anti-proliferative activity against Hep-G2 cells, with a 3,5-difluoro substituent showing the highest activity. nih.gov
For IDO1 inhibitors, the presence of the 1H-indazole ring and a carbohydrazide moiety at the C3 position were found to be crucial for strong inhibitory activity. nih.gov The selectivity of indazole-based Aurora kinase inhibitors has also been achieved, with different derivatives showing selectivity for Aurora A, Aurora B, or dual inhibition. uni.lu
These findings underscore the importance of the indazole scaffold as a versatile platform in drug discovery, where precise structural modifications can be made to achieve desired potency and selectivity against a wide range of biological targets.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Exploration of Substituent Effects on Reactivity and Interactions
The electronic properties and steric profile of substituents on the indazole ring profoundly influence the molecule's reactivity and its potential non-covalent interactions with protein targets. The substituents of 5-chloro-3-iodo-4-methyl-1H-indazole—a chloro group at C5, an iodo group at C3, and a methyl group at C4—each contribute distinct effects.
Electronic Effects: The chlorine atom at the C5 position and the iodine at the C3 position are both electron-withdrawing groups, which reduces the electron density of the aromatic system. This electronic modification affects the nucleophilicity of the ring and the acidity of the N-H proton. For instance, in reactions such as N-alkylation, a crucial step in synthesizing many indazole-based drugs, the distribution of N1 and N2 alkylated products is highly dependent on the electronic nature of the ring substituents. nih.govbeilstein-journals.org Electron-withdrawing groups can influence the tautomeric equilibrium between the more stable 1H-indazole and the 2H-indazole forms, which in turn dictates the outcome of substitution reactions. wuxibiology.com
Steric Effects: The methyl group at the C4 position and the iodo group at the C3 position introduce significant steric hindrance. This bulkiness can direct the regioselectivity of reactions. For example, in N-alkylation reactions, bulky substituents at positions proximal to the nitrogen atoms can favor the formation of one regioisomer over the other. nih.govresearchgate.net A study on the N-alkylation of various substituted indazoles highlighted that steric hindrance from substituents can significantly alter the ratio of N1 to N2 products. wuxibiology.com The interplay between steric and electronic effects is crucial; for example, while electron-withdrawing groups at C7 have been shown to favor N2 alkylation, steric bulk at the same position can counteract this electronic preference. nih.gov
Interactions with Biological Targets: In the context of drug design, substituents are key to modulating binding affinity and selectivity for a target protein. Halogen atoms like chlorine and iodine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or sulfur) in a protein's binding pocket. nih.govnih.gov These interactions can significantly enhance binding potency. In silico docking studies of a potent indazole analog at the serotonin (B10506) 5-HT2A receptor suggested that a halogen bond was a key contributor to its high potency. nih.gov The methyl group can engage in favorable van der Waals or hydrophobic interactions within a receptor's hydrophobic pocket. acs.org The specific arrangement of these groups in this compound provides a unique template for exploring these interactions in various protein targets, such as protein kinases, which are common targets for indazole derivatives. nih.govresearchgate.net
Table 1: Influence of Substituents on Indazole N-Alkylation Regioselectivity
| Entry | C-Position Substituent | Product Ratio (N-1:N-2) | Predominant Isomer | Primary Influencing Factor |
| 1 | 7-Me | 1:3.0 | N-2 | Steric |
| 2 | 7-Br | 1:7.3 | N-2 | Steric/Electronic |
| 3 | 7-NO2 | 1:>99 | N-2 | Electronic |
| 4 | 6-CO2Me | 1:2.2 | N-2 | Electronic |
| 5 | 5-CO2Me | 1:1.3 | - | Minor Electronic |
| 6 | 4-CO2Me | 1:1.3 | - | Minor Electronic |
Data adapted from a study on N-alkylation of substituted indazoles, demonstrating how the position and nature of substituents dictate the reaction's regioselectivity. The conditions involved NaH as a base in THF. nih.gov
Design and Synthesis of Analogs for SAR Probing
The this compound scaffold is an excellent starting point for generating a library of analogs to probe SAR. The iodine atom at the C3 position is particularly useful as it can be readily replaced or modified through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. nih.govresearchgate.net
Synthetic Strategies: The synthesis of analogs typically begins with the core indazole. The C3-iodo group serves as a versatile handle for diversification. For example, Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups at this position, a common strategy in the development of kinase inhibitors. nih.govresearchgate.net The N1 position of the pyrazole (B372694) ring is another key point for modification. Regioselective N-alkylation or N-arylation can be achieved by carefully selecting reaction conditions (e.g., base and solvent) to favor either N1 or N2 substitution, as influenced by the existing C4 and C5 substituents. nih.govbeilstein-journals.org
Examples from Analog Studies: In a study focused on developing serotonin receptor agonists, various substituted indazoles were synthesized to explore SAR. nih.govacs.org Commercially available substituted indazoles, including those with chloro-substituents, were coupled with boronic esters via Suzuki-Miyaura chemistry to generate novel analogs. nih.gov Another research effort targeting antifungal agents involved synthesizing a series of indazole analogs to establish SAR, focusing on different phenyl ring substitutions at the C3 position. scholaris.ca These studies demonstrate a common approach: systematically altering substituents at key positions (like C3, C5, and N1) of the indazole scaffold and evaluating the resulting changes in biological activity to build a comprehensive SAR model. nih.govelsevierpure.com
Table 2: Representative Synthetic Reactions for Indazole Analog Diversification
| Reaction Type | Position Modified | Reagents/Conditions | Purpose in SAR |
| Suzuki-Miyaura Coupling | C3 (Iodo) | Pd catalyst, Base, Boronic acid/ester | Introduce diverse aryl/heteroaryl groups |
| N-Alkylation | N1/N2 | Base (e.g., NaH, Cs2CO3), Alkyl halide | Explore impact of N-substituent size/polarity |
| Hydrolysis | Ester substituent | Base (e.g., LiOH, NaOH) | Convert esters to carboxylic acids for new interactions |
| Amide Coupling | Carboxylic acid substituent | Coupling agent (e.g., HATU), Amine | Introduce varied amide functionalities |
This table summarizes common synthetic transformations used to create analogs from a core indazole structure for SAR studies. nih.govnih.gov
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.com For a molecule like this compound, a pharmacophore model would be developed based on a set of known active compounds that bind to a specific target, such as a protein kinase or receptor. nih.govugm.ac.id
A typical pharmacophore model for an indazole-based inhibitor might include:
A hydrogen bond donor: The N-H group of the indazole ring. researchgate.net
A hydrogen bond acceptor: The N2 nitrogen atom of the pyrazole ring. ugm.ac.id
Aromatic/hydrophobic regions: The fused benzene (B151609) ring. nih.govugm.ac.id
A halogen bond donor: The chlorine or iodine atom.
These features are mapped in 3D space, and their relative distances and orientations are defined. nih.gov This model then serves as a 3D query to screen virtual libraries for new compounds that fit the pharmacophore, or to guide the design of new analogs. dovepress.com For example, a pharmacophore model for FGFR kinase inhibitors was successfully developed starting from an indazole-based fragment, leading to the identification of key interaction points. nih.gov Similarly, a model for estrogen receptor alpha inhibitors was built using indazole analogs, identifying hydrophobic, hydrogen bond acceptor, and aromatic features as critical for activity. ugm.ac.id The substituents on this compound would be critical in defining and matching such a pharmacophore, with the chloro and iodo groups potentially acting as halogen bond donors and the methyl group contributing to a hydrophobic feature.
Influence of Stereochemistry and Conformational Preferences on Biological Activity
The key conformational considerations for derivatives of this compound arise from the rotation of substituents, particularly if larger groups are introduced at the C3 or N1 positions.
Rotational Isomers (Atropisomers): If a bulky group, such as a substituted phenyl ring, is introduced at the C3 position, rotation around the C3-C(aryl) single bond may be restricted. This can lead to stable atropisomers, which are stereoisomers arising from hindered rotation. These different, locked conformations can exhibit distinct biological activities because they present different faces and functional groups to the binding site.
N1/N2 Regioisomers: As discussed, alkylation or arylation of the indazole nitrogen can produce N1 and N2 substituted isomers. nih.govresearchgate.net These are not stereoisomers but constitutional isomers, yet their distinct structures lead to different 3D shapes and biological profiles. The choice of the N1 or N2 isomer is a critical aspect of design, as it fundamentally changes the orientation of the substituent and its ability to interact with specific regions of a protein, such as the hydrophobic regions of a kinase active site. acs.org
The inherent planarity of the indazole core provides a rigid scaffold, which is often advantageous in drug design as it reduces the entropic penalty upon binding. The specific substitution pattern of this compound provides a fixed orientation of its functional groups on this plane, making it a well-defined building block for constructing molecules with precise conformational and stereochemical properties.
Emerging Applications and Research Directions
Application as Chemical Probes and Molecular Tools in Biological Research
While direct studies on 5-chloro-3-iodo-4-methyl-1H-indazole as a chemical probe are not extensively documented, the broader class of indazole derivatives is widely recognized for its utility in biological research. chemimpex.comnih.gov The indazole scaffold is a key component in many biologically active molecules, and its derivatives are frequently used to investigate cellular processes. chemimpex.com For instance, substituted indazoles have been instrumental in the development of selective kinase inhibitors, which can be used as molecular tools to dissect signaling pathways involved in cell proliferation, differentiation, and apoptosis. nih.govnih.gov
The specific substitution pattern of this compound, particularly the iodo group at the 3-position, provides a reactive handle for further chemical modifications. This allows for the potential attachment of fluorescent tags or biotin (B1667282) labels, transforming the molecule into a probe for target identification and validation studies. The chloro and methyl groups can influence the compound's solubility, cell permeability, and binding affinity to specific biological targets, which are critical properties for an effective chemical probe.
Utilization in Material Science and Advanced Functional Materials
The application of indazole derivatives extends into the realm of material science, where their unique electronic and structural properties are being explored for the creation of advanced functional materials. chemimpex.com Halogenated indazoles, in particular, have shown promise as corrosion inhibitors for metals. nih.govrsc.org Studies on compounds like 4-chloro-1H-indazole have demonstrated their ability to form protective layers on copper surfaces, significantly reducing corrosion rates in acidic environments. nih.govrsc.org The specific halogen and its position on the indazole ring influence the inhibitor's efficiency. nih.govrsc.org
While specific research on this compound in material science is limited, its halogenated nature suggests potential in this area. The presence of both chlorine and iodine could offer unique adsorption properties on metal surfaces. Furthermore, the rigid, planar structure of the indazole ring system is a desirable feature for the design of organic semiconductors and other electronic materials. The substitution pattern on the benzene (B151609) ring can be tailored to tune the electronic properties, making indazole derivatives like the one in focus interesting candidates for further investigation in the development of novel materials with specific electronic or optical characteristics. chemimpex.com
Role in Agrochemical or Veterinary Applications
5-Chloro-3-iodo-1H-indazole and its analogs are recognized as important building blocks in the synthesis of agrochemicals, such as herbicides and fungicides. chemimpex.com The biological activity of indazole derivatives is not limited to human medicine, and their potential to control pests and diseases in agriculture is an active area of research. The core indazole structure can be modified to create compounds with high efficacy and selectivity against specific agricultural targets.
Future Prospects in Drug Discovery (Focus on lead optimization, target identification)
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govnih.govmdpi.com This makes indazole derivatives, including this compound, highly promising for future drug discovery efforts. nih.govnih.govmdpi.com A significant body of research focuses on indazole-based compounds as inhibitors of protein kinases, a class of enzymes often dysregulated in cancer. nih.govnih.gov
Lead Optimization:
In the process of drug discovery, lead optimization is a critical phase where a promising "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The structure of this compound offers several avenues for lead optimization.
The 3-iodo group: This position is synthetically versatile and allows for the introduction of various substituents through cross-coupling reactions, such as the Suzuki or Heck reactions. google.com This enables the exploration of a wide chemical space to identify groups that enhance binding to the target protein.
The 5-chloro and 4-methyl groups: These substituents on the benzene ring influence the electronic properties and lipophilicity of the molecule. In lead optimization, these positions can be modified to fine-tune the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For example, the methyl group can impact metabolic stability, while the chloro group can affect binding interactions within a protein's active site. nih.gov
Target Identification:
Identifying the specific biological target of a bioactive compound is crucial for understanding its mechanism of action. The 3-iodo group on this compound can be utilized for target identification through techniques like photoaffinity labeling or by creating affinity-based probes. By attaching a photoreactive group and a reporter tag, researchers can covalently link the compound to its binding partner upon UV irradiation, allowing for subsequent isolation and identification of the target protein.
The table below summarizes the inhibitory activities of some representative indazole derivatives against various protein kinases, illustrating the potential of this chemical class in drug discovery.
| Compound Name | Target Kinase(s) | IC50 (nM) | Reference |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | nih.gov |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10, 30, 47, 71, 84, 74 | nih.gov |
| Niraparib | PARP1, PARP2 | 3.8, 2.1 | nih.gov |
| Linifanib | VEGFR, PDGFR | - | nih.gov |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | 1.7, 0.1, 0.1, 0.2, 1.6 | nih.gov |
This table is for illustrative purposes and showcases the activity of approved drugs or clinical candidates with an indazole core. The specific activity of this compound would need to be determined experimentally.
Challenges and Opportunities in the Further Development of Indazole-Based Compounds
Despite the significant promise of indazole-based compounds, their development is not without challenges. One of the primary synthetic hurdles is the regioselective functionalization of the indazole core, particularly at the N1 and N2 positions of the pyrazole (B372694) ring. beilstein-journals.org Alkylation reactions often yield a mixture of both isomers, which can be difficult to separate and may exhibit different biological activities. beilstein-journals.org Developing synthetic methodologies that provide high selectivity for one isomer over the other is an ongoing area of research. beilstein-journals.org
Another challenge lies in achieving selectivity for the desired biological target. nih.gov As many indazole derivatives target the ATP-binding site of kinases, which is highly conserved across the kinome, achieving selectivity against a specific kinase to minimize off-target effects and potential toxicity is a significant undertaking. nih.gov
However, these challenges also present opportunities. The development of novel synthetic methods, including flow chemistry and transition-metal-catalyzed cross-coupling reactions, is expanding the accessible chemical space of indazole derivatives. researchgate.netacs.org This allows for the creation of more diverse and complex molecules with potentially improved properties.
Furthermore, the growing understanding of the structural biology of various drug targets enables a more rational, structure-based design of indazole inhibitors. By leveraging computational modeling and X-ray crystallography, medicinal chemists can design compounds with optimized interactions with the target protein, leading to enhanced potency and selectivity. The continued exploration of the vast chemical space around the indazole scaffold holds great promise for the discovery of new and effective therapeutic agents, advanced materials, and valuable research tools.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-chloro-3-iodo-4-methyl-1H-indazole?
- Methodological Answer : The synthesis typically involves cyclocondensation of halogen-substituted aniline precursors with hydrazine hydrate under acidic conditions to form the indazole core. For iodination, a halogen exchange reaction using potassium iodide (KI) in the presence of a copper(I) catalyst (e.g., CuI) is effective. Example steps:
Cyclization : React 5-chloro-4-methyl-2-nitroaniline with hydrazine hydrate in dimethylformamide (DMF) at 80–100°C to form the indazole ring .
Iodination : Treat the intermediate with KI and CuI in a polar aprotic solvent (e.g., DMSO) at elevated temperatures (110–130°C) .
- Key Considerations : Monitor reaction progress via TLC and optimize iodination efficiency by varying solvent polarity and catalyst loading.
Q. How can the crystal structure of this compound be characterized?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL or SHELXD for structure refinement. The iodine atom’s high electron density facilitates phasing, enabling robust determination of bond lengths and angles .
- Example Data :
| Parameter | Value |
|---|---|
| Space group | P-1 |
| R-factor | <0.05 |
| C–I bond length | 2.10–2.15 Å |
Q. What spectroscopic techniques confirm the molecular structure?
- Methodological Answer :
- NMR : Analyze and NMR for characteristic indazole peaks (e.g., NH proton at δ 10–12 ppm). The iodine atom’s inductive effect may deshield adjacent protons .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., [M+H] at m/z 307).
- IR : Confirm C–I stretches at ~500 cm and NH stretches at ~3400 cm .
Advanced Research Questions
Q. How can iodination efficiency be optimized during synthesis?
- Methodological Answer : Screen reaction parameters using a design-of-experiments (DoE) approach:
| Variable | Tested Range | Optimal Condition |
|---|---|---|
| Temperature | 90–130°C | 120°C |
| KI Equivalents | 1.5–3.0 | 2.5 |
| Solvent | DMSO, DMF, NMP | DMSO |
- Key Finding : DMSO enhances iodine solubility, improving yield to >85% .
Q. How to resolve contradictions between computational and experimental NMR data?
- Methodological Answer :
Solvent Effects : Simulate NMR shifts using DFT (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., DMSO) .
Tautomerism : Check for NH tautomerization influencing peak positions. Use variable-temperature NMR to detect dynamic effects .
Validation : Cross-reference with X-ray crystallography data to confirm substituent positions .
Q. How to design experiments for studying cross-coupling reactivity?
- Methodological Answer :
- Suzuki-Miyaura Coupling : React this compound with aryl boronic acids using Pd(PPh) as a catalyst and KCO as a base in THF/HO .
- Optimization Table :
| Ligand | Yield (%) |
|---|---|
| PPh | 72 |
| XPhos | 88 |
| SPhos | 81 |
Q. What computational methods predict biological activity?
- Methodological Answer :
Molecular Docking : Use MOE or AutoDock to model interactions with kinase targets (e.g., JAK2). Prioritize binding poses with hydrogen bonds to the indazole NH and halogen bonds with iodine .
QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC values from enzyme assays.
Data Contradiction Analysis
Q. How to address discrepancies in biological screening results?
- Methodological Answer :
- Reproducibility : Verify assay conditions (e.g., pH, temperature) and compound purity (>95% by HPLC).
- Off-Target Effects : Perform counter-screening against related enzymes (e.g., PIM1 vs. PIM2 kinases) .
- Data Triangulation : Combine in vitro results with in silico predictions and structural data to identify false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
